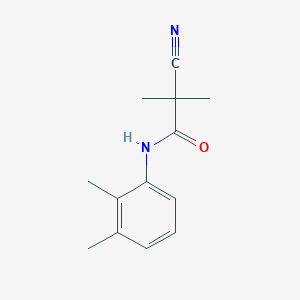

![molecular formula C10H10Cl3NO4S B7559269 2-[Ethyl-(2,4,6-trichlorophenyl)sulfonylamino]acetic acid](/img/structure/B7559269.png)

2-[Ethyl-(2,4,6-trichlorophenyl)sulfonylamino]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[Ethyl-(2,4,6-trichlorophenyl)sulfonylamino]acetic acid, also known as ethacrynic acid, is a diuretic drug that is commonly used to treat edema associated with congestive heart failure, liver cirrhosis, and nephrotic syndrome. It works by inhibiting the Na+/K+/2Cl- co-transporter in the ascending loop of Henle, leading to increased excretion of sodium and chloride ions, and ultimately water. In addition to its clinical applications, ethacrynic acid has also been extensively studied in scientific research for its various biochemical and physiological effects.

Mecanismo De Acción

The primary mechanism of action of 2-[Ethyl-(2,4,6-trichlorophenyl)sulfonylamino]acetic acid acid is its inhibition of the Na+/K+/2Cl- co-transporter in the ascending loop of Henle. This leads to increased excretion of sodium and chloride ions, and ultimately water, resulting in diuresis. Ethacrynic acid has also been shown to inhibit the activity of other transporters, such as the organic anion transporter (OAT), which is involved in the elimination of drugs and toxins from the body.

Biochemical and Physiological Effects:

In addition to its diuretic effects, this compound acid has been shown to have various biochemical and physiological effects. For example, it has been found to inhibit the activity of carbonic anhydrase, an enzyme involved in the production of aqueous humor in the eye, leading to decreased intraocular pressure. It has also been shown to inhibit the activity of the Na+/H+ exchanger, leading to decreased intracellular pH and increased sensitivity to chemotherapeutic agents.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Ethacrynic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, making it an attractive option for researchers on a budget. It also has a well-established mechanism of action and has been extensively studied in both animal and human models. However, 2-[Ethyl-(2,4,6-trichlorophenyl)sulfonylamino]acetic acid acid also has some limitations. It is relatively non-specific in its effects, and its inhibition of transporters such as OAT can lead to altered pharmacokinetics of other drugs. Additionally, its diuretic effects can lead to dehydration and electrolyte imbalances, which can complicate experimental design.

Direcciones Futuras

There are several areas of future research that could be explored with 2-[Ethyl-(2,4,6-trichlorophenyl)sulfonylamino]acetic acid acid. One potential direction is the development of more specific inhibitors of the Na+/K+/2Cl- co-transporter, which could have fewer off-target effects and be more effective in treating edema. Another potential direction is the investigation of this compound acid as a modulator of CFTR activity in cystic fibrosis, which could lead to the development of new therapies for this disease. Finally, the potential use of this compound acid as a chemosensitizer in cancer therapy warrants further investigation, as it has been shown to increase the sensitivity of cancer cells to chemotherapeutic agents.

Métodos De Síntesis

The synthesis of 2-[Ethyl-(2,4,6-trichlorophenyl)sulfonylamino]acetic acid acid involves the reaction of 2,4,6-trichlorophenol with ethyl chloroacetate to form ethyl 2,4,6-trichlorophenylacetate, which is then converted to ethyl 2,4,6-trichlorophenylsulfonylacetate by treatment with sulfuric acid. Finally, the sulfonyl group is hydrolyzed to yield this compound acid.

Aplicaciones Científicas De Investigación

Ethacrynic acid has been widely used in scientific research to investigate its effects on various physiological and biochemical processes. For example, it has been shown to inhibit the activity of glutathione-S-transferase, an enzyme involved in the detoxification of electrophilic compounds, leading to increased sensitivity to chemotherapeutic agents. It has also been found to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR), a chloride channel that is mutated in cystic fibrosis, leading to increased chloride secretion and improved lung function in animal models.

Propiedades

IUPAC Name |

2-[ethyl-(2,4,6-trichlorophenyl)sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl3NO4S/c1-2-14(5-9(15)16)19(17,18)10-7(12)3-6(11)4-8(10)13/h3-4H,2,5H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPQPHDZYQEPIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC(=O)O)S(=O)(=O)C1=C(C=C(C=C1Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile](/img/structure/B7559198.png)

![2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propylamino]acetic acid](/img/structure/B7559206.png)

![3-[(2,3-Dichlorobenzoyl)-ethylamino]propanoic acid](/img/structure/B7559215.png)

![3-[(2,5-Dichlorobenzoyl)-ethylamino]propanoic acid](/img/structure/B7559227.png)

![3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid](/img/structure/B7559231.png)

![3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid](/img/structure/B7559235.png)

![3-[(4-Ethylbenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7559255.png)

![2-[1-(2-Thiophen-2-ylacetyl)piperidin-2-yl]acetic acid](/img/structure/B7559261.png)

![2-[1-(5-Methylthiophen-2-yl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7559262.png)

![2-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]-ethylamino]acetic acid](/img/structure/B7559273.png)

![2-[(4-Ethoxyphenyl)methyl-ethylamino]acetic acid](/img/structure/B7559278.png)

![3-[4-(Dimethylsulfamoyl)phenyl]-1-methyl-1-(thiophen-3-ylmethyl)urea](/img/structure/B7559299.png)

![2-[(2,3-Dimethylbenzoyl)-ethylamino]acetic acid](/img/structure/B7559302.png)